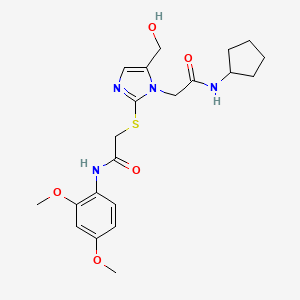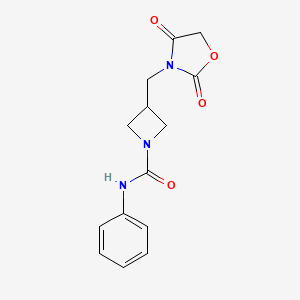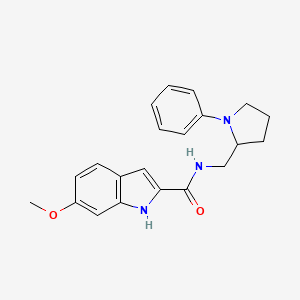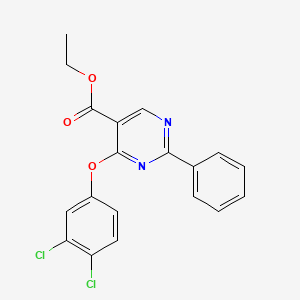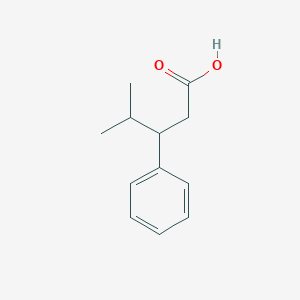
4-Methyl-3-phenylpentanoic acid
Vue d'ensemble
Description
4-Methyl-3-phenylpentanoic acid is a synthetic compound with a molecular weight of 192.26 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for 4-Methyl-3-phenylpentanoic acid is 4-methyl-3-phenylpentanoic acid . The InChI code is 1S/C12H16O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
4-Methyl-3-phenylpentanoic acid is a powder at room temperature . It has a melting point of 50-51 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 4-Methyl-3-phenylpentanoic acid has been utilized in the synthesis of various compounds through different chemical reactions. For instance, it is prepared via the Michael reaction of methyl methacrylate with ethyl/methyl phenylacetate or benzyl cyanide, followed by the hydrolysis of the adduct. This process is important in the context of Friedel–Crafts reactions, which are a type of electrophilic aromatic substitution, commonly used in organic chemistry for the synthesis of different aromatic compounds (Natekar & Samant, 2010).
Application in Fragrance and Flavor Industry
- The compound has been involved in the alternative stereoselective synthesis of Rosaphen®, a floral fragrance. The key intermediate, 2-methyl-5-phenylpentanoic acid, is synthesized via asymmetric hydrogenation in the presence of a ruthenium catalyst. This process showcases the application of 4-Methyl-3-phenylpentanoic acid in the fragrance industry, illustrating its significance in producing enantiomerically pure compounds, which are crucial for the quality and specificity of fragrances (Matteoli et al., 2011).
Biological and Environmental Analysis
- In environmental analysis, methods have been developed to analyze 4-Methyl-3-phenylpentanoic acid, along with other similar compounds, in wines and alcoholic beverages. This is important for quality control and understanding the chemical composition of these beverages. The study utilized gas chromatography-mass spectrometry, demonstrating the compound's relevance in analytical chemistry (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of Polymers and Functional Materials
- The compound has been used in the synthesis of functionalized polymers. For example, it played a role in the development of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. This research shows its utility in creating new materials with potential applications in various industries, highlighting its versatility in materials science (Dalil et al., 2000).
Safety And Hazards
The safety information for 4-Methyl-3-phenylpentanoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
4-methyl-3-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNMZCWXXMRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylpentanoic acid | |
CAS RN |
51690-50-7 | |
| Record name | 4-methyl-3-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)
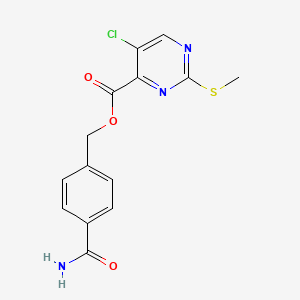
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
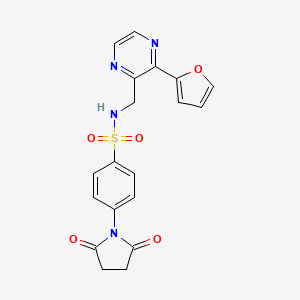
![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)
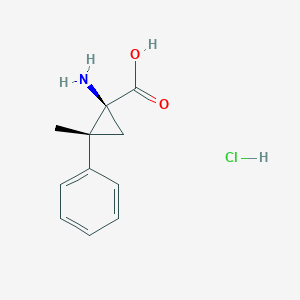
![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
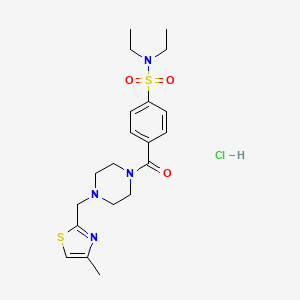
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)
